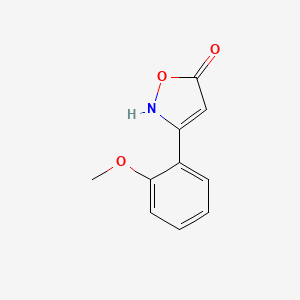

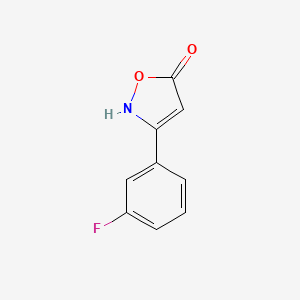

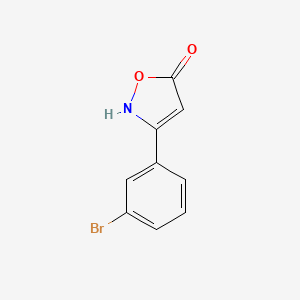

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol, also known as 2-methoxy-3-phenyl-5-oxazolone, is a small organic molecule that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. The compound has a molecular weight of 191.2 g/mol, a melting point of 152-154°C, and a boiling point of 284-286°C.

Aplicaciones Científicas De Investigación

Diastereoselective Synthesis in Organic Chemistry

A study by Suga et al. (1994) demonstrated the use of a related compound in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates. This process is significant for creating chiral compounds, which are crucial in pharmaceuticals and agrochemicals.

Cycloaddition Reactions

The compound has been used in cycloaddition reactions, as explored by Melo et al. (2002). These reactions are fundamental in creating complex molecular structures in organic synthesis, particularly for pharmaceutical applications.

Pharmaceutical Science and Development

In pharmaceutical research, derivatives of the compound have been studied for their potential in developing new, low-toxicity, and high-efficiency medicines. Samelyuk & Kaplaushenko (2013) highlighted its role in creating compounds with a wide spectrum of biological activity.

Synthesis of Chitosan Biopolymer

Research by Azmy et al. (2019) indicated the use of a related oxazole derivative in the modification of chitosan biopolymer, leading to enhanced swelling and antimicrobial properties. This is significant in the development of medical materials and biotechnology.

Corrosion Inhibition

The compound's derivatives have been investigated for their role in corrosion inhibition. Bentiss et al. (2009) studied a related triazole derivative, finding it highly effective in protecting steel in acidic environments.

Anticonvulsant Activity

In medicinal chemistry, derivatives of this compound have shown potential as anticonvulsants. Vijaya Raj & Narayana (2006) reported promising anticonvulsant activity in synthesized compounds, suggesting further research for pharmaceutical applications.

Synthesis of Novel Heterocyclic Compounds

The compound's derivatives are also important in synthesizing new heterocyclic compounds with potential biological applications, as noted by Yamamuro et al. (2015). These compounds could be crucial in developing new drugs and treatments.

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-6,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBVABFPOYOXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)